2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide
CAS No.:
Cat. No.: VC20130480
Molecular Formula: C14H18Cl3N3OS
Molecular Weight: 382.7 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide -](/images/structure/VC20130480.png)
Specification
Molecular Formula | C14H18Cl3N3OS |
---|---|
Molecular Weight | 382.7 g/mol |
IUPAC Name | 2-methyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
Standard InChI | InChI=1S/C14H18Cl3N3OS/c1-8(2)11(21)19-12(14(15,16)17)20-13(22)18-10-7-5-4-6-9(10)3/h4-8,12H,1-3H3,(H,19,21)(H2,18,20,22) |
Standard InChI Key | QUCOBWSKOYNHHV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Introduction
2-Methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound featuring a trichloroethyl group and a carbamothioyl moiety. This compound is of interest due to its potential biological activities, which are often associated with compounds containing similar structural elements.
Molecular Characteristics
-
Molecular Formula: C14H18Cl3N3OS
-
Molecular Weight: Approximately 366.69 g/mol (though reported as 382.7 g/mol in some sources).
-
Functional Groups: Includes amides and thioamides, contributing to its reactivity and biological activity.
Biological Activities and Potential Applications
Compounds with similar structural features to 2-Methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide often exhibit significant biological activities. These include:
-
Antimicrobial Properties: Some carbamothioyl derivatives have shown antimicrobial effects.
-
Pharmacological Applications: Potential uses in drug development due to their interaction with biological systems.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its potential applications. Key areas of focus include:
-
Protein Binding: Studies on how the compound binds to proteins can reveal its mechanism of action.
-
Cellular Uptake: Investigating how cells absorb and metabolize the compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide. Notable examples include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume